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Introduction

Methylmalonic acidemia (MMA) is a rare, life-threatening inherited metabolic disorder
characterized by a deficiency in the mitochondrial enzyme methylmalonyl-CoA mutase (MUT).
This enzymatic defect disrupts the normal metabolism of certain amino acids and fatty acids,
leading to the accumulation of toxic metabolites, primarily methylmalonic acid. The current
standard of care for MMA is limited to dietary management and palliative treatments, with liver
and/or kidney transplantation being the only effective long-term solution. mMRNA-3705, an
investigational therapeutic developed by Moderna, represents a promising new approach by
directly addressing the underlying genetic cause of the disease. This document provides a
comprehensive overview of the mechanism of action of mMRNA-3705, supported by preclinical
and clinical data, detailed experimental methodologies, and visual representations of key
pathways.

Core Mechanism of Action

MRNA-3705 is a gene therapy that utilizes a modified messenger RNA (MRNA) sequence
encoding the human MUT enzyme. This mRNA is encapsulated within a proprietary lipid
nanoparticle (LNP) that serves as a delivery vehicle to target cells, primarily hepatocytes[1][2].
The fundamental principle of mMRNA-3705's action is to provide the genetic instructions for the
patient's own cellular machinery to synthesize a functional MUT enzyme, thereby restoring the
deficient metabolic pathway[1][2][3].
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The LNP delivery system is crucial for the efficacy of mMRNA-3705. These nanoparticles are
designed to protect the mRNA from degradation by ribonucleases in the bloodstream and
facilitate its uptake into target cells[4]. Upon intravenous administration, the LNPs circulate and
are engineered to be recognized by hepatocytes. This targeting is primarily achieved through
the interaction of apolipoprotein E (ApoE), which adsorbs to the surface of the LNPs in the
bloodstream, with the low-density lipoprotein receptor (LDLR) that is highly expressed on the
surface of hepatocytes[5][6].

Once the LNP binds to the LDLR, it is internalized by the hepatocyte via endocytosis. Inside the
endosome, the ionizable lipids within the LNP become protonated in the acidic environment,
leading to the disruption of the endosomal membrane and the release of the mRNA into the
cytoplasm. In the cytoplasm, the cell's ribosomes translate the mRNA sequence into a
functional human MUT protein. This newly synthesized enzyme is then trafficked to the
mitochondria, where it can catalyze the conversion of methylmalonyl-CoA to succinyl-CoA, a
key step in the citric acid cycle. By restoring this enzymatic function, mRNA-3705 aims to
reduce the levels of toxic metabolites, such as methylmalonic acid, and alleviate the clinical
manifestations of MMA.

Signaling and Cellular Pathway

The following diagram illustrates the cellular mechanism of action of mMRNA-3705.
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Cellular Mechanism of mMRNA-3705 Action

Preclinical Data

Preclinical studies in animal models of MMA have demonstrated the potential efficacy of
MRNA-3705. These studies have shown that intravenous administration of a codon-optimized
MRNA encoding human MUT, formulated in an LNP, can lead to the production of functional
MUT enzyme in the liver, resulting in a reduction of disease-related biomarkers.

A second-generation drug product, mMRNA-3705, was developed with enhancements over the
initial candidate, mMRNA-3704[1]. In preclinical studies, mMRNA-3705 demonstrated superior
efficacy.

MRNA-3705 vs. mMRNA-
Parameter . . Reference
3704 (at identical dose)

Hepatic MMUT Protein _
2.1 to 3.4-fold higher [11[7118]

Expression

Reduction in Plasma )
) ) Greater and more sustained [1107]
Methylmalonic Acid

These preclinical data provided a strong rationale for the clinical development of mMRNA-
3705[1].

Clinical Development

MRNA-3705 is currently being evaluated in a Phase 1/2 clinical trial known as the "Landmark
study” (NCT04899310)[3][9][10]. This is a global, open-label, dose-optimization and expansion
study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of mMRNA-
3705 in participants with isolated MMA due to MUT deficiency[3][10][11][12].

Landmark Study (NCT04899310) Overview
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Parameter

Description

Official Title

A Global, Phase 1/2, Open-Label, Dose
Optimization Study to Evaluate the Safety,
Tolerability, Pharmacodynamics, and
Pharmacokinetics of mMRNA-3705 in Participants
With Isolated Methylmalonic Acidemia Due to

Methylmalonyl-CoA Mutase Deficiency

Phase

1/2

Study Design

Part 1: Dose Optimization; Part 2: Dose

Expansion

Participants

Individuals aged 1 year and older with a
confirmed diagnosis of isolated MMA due to
MUT deficiency

Intervention

MRNA-3705 administered via intravenous (IV)

infusion

Dosing Frequency

Every 2 or 3 weeks in Part 1

Primary Objectives

To assess the safety and tolerability of mRNA-
3705

Secondary Objectives

To evaluate the pharmacokinetics and

pharmacodynamics of mMRNA-3705

As of August 2023, interim safety data from the Landmark study have been encouraging, with

no deaths or discontinuations due to safety-related reasons reported[8].

Experimental Protocols

Preclinical Mouse Model Studies

Animal Models: Preclinical efficacy of mMRNA-3705 was evaluated in two mouse models of

MMA:

o Mut-/-;TgINS-CBA-G715V mice, which represent a severe, neonatal-lethal model of MMA.
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e CD-1 mice were also used in pharmacokinetic studies to assess the distribution and
clearance of the hMUT mRNA[13].

Drug Administration: mMRNA-3705 was administered as a single intravenous (1V) bolus dose to
the mice[13].

Measurement of MUT Protein Expression:
e Method: Western Blotting.

o Procedure: Liver tissue was collected from the mice at specified time points post-
administration. Total protein was extracted, and the lysates were separated by SDS-PAGE.
The proteins were then transferred to a membrane and probed with a primary antibody
specific for human methylmalonyl-CoA mutase. A secondary antibody conjugated to a
detectable marker was used for visualization and quantification[14]. Densitometry was used
to quantify the relative abundance of the MUT protein[15].

Measurement of Plasma Methylmalonic Acid:
e Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

e Procedure: Blood samples were collected from the mice, and plasma was separated. An
internal standard (e.g., deuterated MMA) was added to the plasma samples. Proteins were
precipitated, and the supernatant was analyzed by LC-MS/MS. The concentration of MMA
was determined by comparing the peak area ratio of MMA to the internal standard against a
standard curve[4][16][17][18].

Clinical Trial Protocol: Landmark Study (NCT04899310)

Study Population:
* Inclusion Criteria:
o Age 1 year or older.
o Confirmed diagnosis of isolated MMA due to MUT deficiency by molecular genetic testing.

o Body weight of at least 11.0 kg.
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o Blood vitamin B12 level within the normal range (or elevated due to supplementation).

o Willingness to use effective contraception for sexually active participants.

e Exclusion Criteria:

o

Diagnosis of other subtypes of MMA (e.g., cblA, cbIB) or combined MMA with
homocystinuria.

o

Previous gene therapy for MMA.

[¢]

History of or planned organ transplantation.

o

Clinically significant medical conditions not related to MMA.

Study Design and Procedures: The study consists of two main parts: a dose-optimization
phase (Part 1) and a dose-expansion phase (Part 2)[9][12].

e Screening Period: Up to 30 days to confirm eligibility.
o Observation Period: 48-72 hours before the first dose to collect baseline data.
e Treatment Period:

o Part 1 (Dose Optimization): Participants receive a weight-based dose of mMRNA-3705 via
IV infusion every 2 or 3 weeks for up to 10 doses[8][9].

o Part 2 (Dose Expansion): Participants receive the selected dose and frequency of mMRNA-
3705 for up to 12 months[8][9].

o Follow-up Period: Participants are followed for up to 2 years after the last dose, or they may
enroll in an extension study.

Pharmacokinetic (PK) Assessments:

» Blood samples are collected at various time points before and after mMRNA-3705
administration to measure the concentration of the hMUT mRNA.
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o Key PK parameters such as maximum concentration (Cmax), area under the curve (AUC),
and half-life will be determined.

Pharmacodynamic (PD) Assessments:
e Biomarkers:

o Plasma methylmalonic acid levels are measured at regular intervals to assess the
biological activity of the newly synthesized MUT enzyme.

o Other relevant biomarkers may also be assessed.

e Clinical Endpoints:
o Frequency and severity of metabolic decompensation events.
o Growth and development parameters.

o Quality of life assessments.

Experimental Workflow Diagram

The following diagram outlines the general workflow of the preclinical and clinical evaluation of
MRNA-3705.
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Preclinical and Clinical Workflow for mRNA-3705

Conclusion

MRNA-3705 represents a pioneering therapeutic approach for methylmalonic acidemia, with a
mechanism of action that targets the fundamental cause of the disease. By delivering mRNA
encoding for the MUT enzyme via a targeted LNP system, it enables the patient's own cells to
produce the missing functional protein. Preclinical data have demonstrated the potential of this
approach, and the ongoing Phase 1/2 Landmark study will provide crucial insights into its
safety and efficacy in individuals with MMA. The successful development of mMRNA-3705 could
offer a transformative treatment option for patients with this debilitating and life-threatening
genetic disorder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Improved therapeutic efficacy in two mouse models of methylmalonic acidemia (MMA)
using a second-generation mRNA therapy - PubMed [pubmed.ncbi.nim.nih.gov]

2. cheng.lab.westlake.edu.cn [cheng.lab.westlake.edu.cn]
3. research.chop.edu [research.chop.edu]

4. Quantitation of methylmalonic acid in plasma using liquid chromatography-tandem mass
spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial
System - PMC [pmc.ncbi.nlm.nih.gov]

6. kinampark.com [kinampark.com]
7. mRNA-3705 / Moderna [delta.larvol.com]

8. MRNA-3705 for Methylmalonic Acidemia - Recruiting Participants for Phase Phase 1 & 2
Clinical Trial 2025 | Power | Power [withpower.com]

9. ClinicalTrials.gov [clinicaltrials.gov]
10. hra.nhs.uk [hra.nhs.uk]
11. aliclinicaltrials.com [allclinicaltrials.com]

12. A Study to Assess Safety, Pharmacokinetics, and Pharmacodynamics of mRNA-3705 in
Participants With Isolated Methylmalonic Acidemia | Clinical Research Trial Listing
[centerwatch.com]

13. Characterizing the mechanism of action for mRNA therapeutics for the treatment of
propionic acidemia, methylmalonic acidemia, and phenylketonuria - PMC
[pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. Proteomics Reveals that Methylmalonyl-CoA Mutase Modulates Cell Architecture and
Increases Susceptibility to Stress - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1668667?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/39121792/
https://pubmed.ncbi.nlm.nih.gov/39121792/
https://cheng.lab.westlake.edu.cn/PDF/222.Gao_MH.pdf
https://www.research.chop.edu/mrna-3705-mma-study
https://pubmed.ncbi.nlm.nih.gov/20077089/
https://pubmed.ncbi.nlm.nih.gov/20077089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9461706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9461706/
http://kinampark.com/T-Polymers/files/All%20References/Johnson%202022%2C%20Lipid%20nanoparticle%20%28LNP%29%20chemistry%20can%20endow%20unique%20in%20vivo%20RNA%20delivery%20fates.pdf
https://delta.larvol.com/Products/?ProductId=c2ae36fd-9f1c-4032-a427-61dbd775782f
https://www.withpower.com/trial/phase-2-acidosis-7-2021-9cb3e
https://www.withpower.com/trial/phase-2-acidosis-7-2021-9cb3e
https://clinicaltrials.gov/study/NCT04899310
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/phase-1-2-study-of-mrna-3705-in-participants-with-isolated-mma/
https://www.allclinicaltrials.com/study/NCT04899310
https://www.centerwatch.com/clinical-trials/listings/NCT04899310/a-study-to-assess-safety-pharmacokinetics-and-pharmacodynamics-of-mrna-3705-in-participants-with-isolated-methylmalonic-acidemia
https://www.centerwatch.com/clinical-trials/listings/NCT04899310/a-study-to-assess-safety-pharmacokinetics-and-pharmacodynamics-of-mrna-3705-in-participants-with-isolated-methylmalonic-acidemia
https://www.centerwatch.com/clinical-trials/listings/NCT04899310/a-study-to-assess-safety-pharmacokinetics-and-pharmacodynamics-of-mrna-3705-in-participants-with-isolated-methylmalonic-acidemia
https://pmc.ncbi.nlm.nih.gov/articles/PMC11076592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11076592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11076592/
https://www.researchgate.net/figure/Methylmalonyl-CoA-mutase-expression-after-rAAV8-mMut-treatment-a-Quantitative-PCR_fig3_38041150
https://pmc.ncbi.nlm.nih.gov/articles/PMC7403994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7403994/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» 16. Evaluation of a Simple Method for Methylmalonic Acid Analysis in Human Plasma by LC-
MS/MS [restek.com]

e 17. assets.fishersci.com [assets.fishersci.com]

e 18. A Simple and Sensitive Method for Quantitative Measurement of Methylmalonic Acid by
Turbulent Flow Chromatography and Tandem Mass Spectrometry - PMC
[pmc.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [The Advent of mMRNA-3705: A Novel Therapeutic
Strategy for Methylmalonic Acidemia]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668667#what-is-the-mechanism-of-action-of-mrna-
3705]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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